Methyl pentafluoropropionate

Gas-phase radical kinetics Perfluorinated ester reactivity Structure-reactivity relationships

Methyl pentafluoropropionate (C₂F₅COOCH₃, MW 178.06) is a perfluorinated methyl ester belonging to the homologous series CF₃(CF₂)ₙCOOCH₃. It is a colorless, low-boiling liquid (bp 60–61 °C, density 1.393 g/mL at 25 °C, refractive index n₂₀/D 1.288) that serves as a fluorinated building block, a specialty solvent, and a reactive intermediate in organic synthesis.

Molecular Formula C4H3F5O2
Molecular Weight 178.06 g/mol
CAS No. 378-75-6
Cat. No. B1293375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pentafluoropropionate
CAS378-75-6
Molecular FormulaC4H3F5O2
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
InChIKeyJMKJCPUVEMZGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pentafluoropropionate (CAS 378-75-6) – Core Identity and Procurement-Relevant Profile


Methyl pentafluoropropionate (C₂F₅COOCH₃, MW 178.06) is a perfluorinated methyl ester belonging to the homologous series CF₃(CF₂)ₙCOOCH₃ [1]. It is a colorless, low-boiling liquid (bp 60–61 °C, density 1.393 g/mL at 25 °C, refractive index n₂₀/D 1.288) that serves as a fluorinated building block, a specialty solvent, and a reactive intermediate in organic synthesis . Unlike its shorter-chain analog methyl trifluoroacetate (CF₃COOCH₃) and its longer-chain congener methyl heptafluorobutyrate (C₃F₇COOCH₃), this compound occupies a distinctive intermediate position in the perfluorinated ester family with respect to fluorine content, physicochemical properties, and reactivity, making generic substitution non-trivial for quantitative applications [2].

Methyl Pentafluoropropionate – Why In-Class Perfluorinated Esters Cannot Be Simply Interchanged


Perfluorinated methyl esters of the form CF₃(CF₂)ₙCOOCH₃ (n = 0, 1, 2) are not functionally equivalent despite sharing the same ester headgroup and terminal CF₃ moiety. Systematic head-to-head kinetic studies demonstrate that the activation energy for hydrogen abstraction by CF₃ radicals increases monotonically with chain length: 37.52 kJ/mol (n = 0, methyl trifluoroacetate), 38.80 kJ/mol (n = 1, methyl pentafluoropropionate), and 42.49 kJ/mol (n = 2, methyl heptafluorobutyrate) [1]. In lithium-ion battery electrolyte applications, the degree of fluorination fundamentally alters the solvation structure: three-fluorine-atom esters (e.g., methyl trifluoroacetate) over-participate in the primary Li⁺ solvation shell and impede interfacial transport, while seven-fluorine-atom esters (e.g., methyl heptafluorobutyrate) fail to enter the primary solvation shell altogether [2]. Furthermore, the ethyl ester analog (ethyl pentafluoropropionate, CAS 426-65-3) exhibits a vapor pressure approximately 12.7 times higher (105 mmHg vs 8.29 mmHg at 25 °C) and a boiling point 15 °C higher, directly affecting handling, containment, and reaction engineering . These quantifiable divergences render blind substitution scientifically inadmissible.

Methyl Pentafluoropropionate (C₂F₅COOCH₃) – Verifiable Differentiation Evidence Against Closest Analogs


Hydrogen Abstraction Activation Energy – Direct Kinetic Comparison Across the CF₃(CF₂)ₙCOOCH₃ Series

In a direct head-to-head gas-phase kinetic study, Arthur and David (1974) measured hydrogen abstraction rate constants for the reaction of CF₃ radicals with all three members of the homologous methyl perfluoroester series. Methyl pentafluoropropionate (C₂F₅COOCH₃) exhibits an activation energy (Eₐ) of 38.80 ± 1.32 kJ/mol, which is 1.28 kJ/mol higher than methyl trifluoroacetate (37.52 ± 1.27 kJ/mol) and 3.69 kJ/mol lower than methyl heptafluorobutyrate (42.49 ± 0.63 kJ/mol). The corresponding Arrhenius pre-exponential factors (log k) are 10.93 ± 0.16, 10.81 ± 0.16, and 11.24 ± 0.08, respectively. This places methyl pentafluoropropionate at an intermediate reactivity position within the series [1]. The reactivity difference of the methoxyl groups in these esters is less than that of HCOOCH₃ and CH₃COOCH₃ by a factor of between 2 and 3, attributed to intermolecular polar repulsion induced by the fluorine atoms [1].

Gas-phase radical kinetics Perfluorinated ester reactivity Structure-reactivity relationships

Dielectric Constant Differentiation – Methyl Pentafluoropropionate vs Methyl Trifluoroacetate

Methyl pentafluoropropionate possesses a reported dielectric constant (ε) of approximately 50 , which is substantially higher than that of its closest shorter-chain analog methyl trifluoroacetate (ε ≈ 11.5) . This approximately 4.3-fold difference in dielectric constant directly impacts the compound's ability to dissociate ion pairs and solvate charged species in electrolyte formulations. The high dielectric constant of methyl pentafluoropropionate, combined with its perfluorinated character, contributes to its unique solvation behavior in lithium-ion battery electrolytes, where it facilitates optimal Li⁺ transport kinetics [1].

Solvent polarity Dielectric properties Electrolyte formulation

Low-Temperature Lithium-Ion Battery Electrolyte Performance – Optimal Fluorination Degree Selection

A systematic 2026 study by He et al. compared fluorinated ester co-solvents with varying fluorination degrees for low-temperature lithium-ion battery electrolytes. Methyl pentafluoropropionate (M5F, five fluorine atoms) was identified as the uniquely optimal fluorinated co-solvent: methyl trifluoroacetate (M3F, three fluorines) participated too strongly in the primary Li⁺ solvation structure, retarding interfacial transport kinetics, while methyl heptafluorobutyrate (M7F, seven fluorines) failed to enter the primary solvation shell due to steric and electronic constraints. Only M5F could simultaneously enter the primary solvation structure and form atypical hydrogen bonds with the non-fluorinated co-solvent (methyl propionate, MP) [1]. The LiFePO₄||graphite cell with LiFSI-MP-M5F electrolyte demonstrated 85.8% cyclability after 120 cycles and retained 81.2% of room-temperature capacity when charged/discharged at −30 °C; a 1 Ah pouch cell with high cathode loading (20 mg/cm²) delivered 0.85 Ah at −20 °C [1]. Furthermore, the NASA JPL patent and Tech Briefs evaluated multiple fluoroesters (TFEB, ETFA, TFEA, MPFP) and confirmed that methyl pentafluoropropionate (MPFP)-containing electrolytes contributed to effective discharge performance from +60 °C down to −60 °C [2][3].

Lithium-ion battery Low-temperature electrolyte Fluoroester co-solvent Solvation structure

Vapor Pressure and Volatility Differentiation – Methyl vs Ethyl Pentafluoropropionate

Despite sharing the identical C₂F₅CO acyl group, methyl pentafluoropropionate and ethyl pentafluoropropionate differ dramatically in their vapor pressures at 25 °C: 8.29 mmHg vs approximately 105 mmHg, respectively—a factor of 12.7-fold [1]. This is accompanied by a boiling point differential of approximately 15 °C (60–61 °C for the methyl ester vs 75–76 °C for the ethyl ester) and a density differential of 0.094 g/mL (1.393 vs 1.299 g/mL) . The substantially lower vapor pressure of the methyl ester translates to reduced evaporative losses, lower inhalation exposure risk, and different headspace composition in closed reaction systems, which are critical engineering parameters for scale-up .

Vapor pressure Volatility control Reaction engineering Process safety

Oxidative Degradation Kinetics – Pentafluoropropionate vs Trifluoroacetate in Aqueous Persulfate Systems

In a 2021 kinetics study of aqueous persulfate-induced oxidative degradation, the reaction rates of three perfluorinated carboxylates with sulfate radical anion were compared. Pentafluoropropionate (C₂F₅COO⁻) and heptafluorobutanoate (C₃F₇COO⁻) exhibited similar reaction rates, while trifluoroacetate (CF₃COO⁻) reacted 30–50% slower across the temperature range 323–363 K [1]. Although this study employed the carboxylate salts rather than the methyl esters directly, the reactivity trend is governed by the perfluorinated acyl chain and is directly transferable to the ester series, as the ester functionality is cleaved under the oxidative conditions studied. The Arrhenius parameters derived for sulfate radical reaction with the fluorinated carboxylates establish a reactivity hierarchy that is directly relevant to predicting the environmental persistence and oxidative treatability of these compounds [1].

Advanced oxidation processes Perfluorinated carboxylate degradation Persulfate kinetics Environmental remediation

Lipophilicity (LogP) Differentiation Across the Perfluorinated Methyl Ester Series

The octanol-water partition coefficient (LogP) increases systematically with perfluorinated chain length in the methyl ester series. Methyl pentafluoropropionate has a measured LogP of 1.357 [1], compared to approximately 0.72 for methyl trifluoroacetate and 1.29 (refractive index-based estimation) for methyl heptafluorobutyrate. The ethyl pentafluoropropionate analog is more lipophilic with LogP = 1.747 . This places methyl pentafluoropropionate at a LogP approximately 0.64 units higher than the trifluoroacetate analog, corresponding to a roughly 4.4-fold greater partitioning into octanol, which is significant for applications where phase-transfer behavior, membrane permeability, or chromatographic retention must be tuned [1].

Lipophilicity Partition coefficient QSAR ADME profiling

Methyl Pentafluoropropionate – Evidence-Backed Research and Industrial Application Scenarios


Low-Temperature Lithium-Ion Battery Electrolyte Co-Solvent Formulation

Methyl pentafluoropropionate (M5F) is the only fluorinated methyl ester within the C₁–C₃ series demonstrated to simultaneously occupy the primary Li⁺ solvation shell and form atypical hydrogen bonds with non-fluorinated co-solvents such as methyl propionate. This dual functionality, validated by ¹H NMR chemical shift data and electrochemical cycling at −30 °C, results in 85.8% cyclability over 120 cycles and 81.2% room-temperature capacity retention. Procurement for electrolyte R&D should explicitly specify M5F (CAS 378-75-6) rather than M3F or M7F, as the latter two fail on opposite sides of the solvation-structure balance [1]. NASA JPL patent literature further supports MPFP-containing electrolytes for wide-temperature operation from −60 °C to +60 °C [2].

Controlled-Volatility Reaction Medium for Perfluorinated Building Block Synthesis

When a perfluorinated ester solvent or reactive intermediate with low vapor pressure is required, methyl pentafluoropropionate (8.29 mmHg at 25 °C) offers a 12.7-fold lower volatility than ethyl pentafluoropropionate (105 mmHg at 25 °C) [1]. This reduced vapor pressure directly translates to lower evaporative losses during heated reactions (bp 60–61 °C), improved headspace safety margins, and better mass balance in closed-system syntheses. Researchers and process chemists seeking a C₂F₅-containing ester for transformations where the ester group is subsequently cleaved (e.g., hydrolysis to pentafluoropropionic acid, nucleophilic substitution, or transesterification) should prioritize the methyl ester for its favorable volatility profile [2].

High-Dielectric Specialty Solvent for Electrochemical and Spectroscopic Studies

With a dielectric constant of approximately 50—more than 4 times that of methyl trifluoroacetate (ε ≈ 11.5)—methyl pentafluoropropionate serves as a compelling choice for electrochemical experiments requiring high solvent polarity combined with perfluorinated chemical inertness [1]. This property is particularly relevant for non-aqueous electrolyte studies, ion-pair dissociation measurements, and as a co-solvent where both high dielectric constant and fluorinated character are needed to modulate solvation energetics [2]. Procurement specifications for dielectric applications should include verification of ε values, as this parameter is the primary differentiator from the cheaper but lower-dielectric trifluoroacetate analog.

Kinetic Reference Standard for Perfluorinated Ester Radical Reactivity Studies

The precisely determined activation energy (38.80 ± 1.32 kJ/mol) and Arrhenius pre-exponential factor (log k = 10.93 ± 0.16) for hydrogen abstraction from methyl pentafluoropropionate by CF₃ radicals establish this compound as a well-characterized kinetic benchmark in the perfluorinated ester series [1]. Researchers investigating structure-reactivity relationships, computational modeling of fluorinated transition states, or radical-mediated degradation pathways can use methyl pentafluoropropionate as a reference point between the faster-reacting methyl trifluoroacetate (Eₐ = 37.52 kJ/mol) and the slower-reacting methyl heptafluorobutyrate (Eₐ = 42.49 kJ/mol) [1]. The oxidative degradation kinetics in persulfate systems further support its use in environmental fate studies, where pentafluoropropionate reacts 30–50% faster than trifluoroacetate [3].

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